![molecular formula C10H10N2S B1517594 N-(thiophen-3-ylmethyl)pyridin-3-amine CAS No. 1019559-79-5](/img/structure/B1517594.png)
N-(thiophen-3-ylmethyl)pyridin-3-amine
Overview
Description
N-(Thiophen-3-ylmethyl)pyridin-3-amine, also known as N-TPMP, is an organic compound that is widely used in scientific research. It has a wide range of applications, from biochemical studies to drug development. N-TPMP has a unique molecular structure that makes it an ideal tool for studying the effects of various compounds on biological systems. N-TPMP has been extensively studied in the laboratory, and its effects on various biochemical and physiological processes have been documented.
Scientific Research Applications
Synthesis and Chemical Properties
Oxidative C–H Functionalization
A study highlights the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines from simple heteroaryl-thioureas through oxidative C–S bond formation, using phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method is metal-free and features broad substrate scope, short reaction times, and simple product purification (Mariappan et al., 2016).
Dynamic Tautomerism and Divalent N(I) Character
Quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine, a related compound, revealed six competitive isomeric structures with a relative energy difference of ~4 kcal/mol. Some structures exhibit divalent N(I) character, highlighting a complex tautomerism and electron donating properties (Bhatia et al., 2013).
Applications in Catalysis
Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition
Pyridinium N-(heteroaryl)aminides have been used as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in cycloadditions onto electron-rich alkynes under gold catalysis, providing access to various imidazo-fused heteroaromatics. This process accommodates structural variation and sensitive functional groups (Garzón & Davies, 2014).
Electronic and Optical Materials
Electrochromic Devices
A study on the synthesis of a centrosymmetric polymer precursor related to poly(thiophene-3-yl-amine) and its copolymer with EDOT for electrochromic devices shows that copolymerization increases the color scheme and improves properties such as redox stability and switching time. These materials exhibit multicolored electrochromic properties suitable for device applications (Yagmur et al., 2013).
Molecular Docking and Biological Interactions
Molecular Docking and DNA Binding
A compound synthesized from 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was evaluated for its molecular docking with B-DNA, showing significant binding energy and interactions, indicative of potential biological applications. Furthermore, DNA binding studies suggest a strong affinity, underscoring the utility in medicinal chemistry research (Mushtaque et al., 2016).
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-10(7-11-4-1)12-6-9-3-5-13-8-9/h1-5,7-8,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFURRGBEZMQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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